1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core, which is a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and bioactivity.
- A methanesulfonyl group, enhancing solubility and influencing pharmacokinetic properties.
- A tetrahydroquinoline-derived side chain linked via a sulfanyl-ethyl bridge, which may modulate target binding affinity.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S3/c1-32(28,29)24-11-8-15(9-12-24)18(27)21-19-22-23-20(31-19)30-13-17(26)25-10-4-6-14-5-2-3-7-16(14)25/h2-3,5,7,15H,4,6,8-13H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGSHWFOPFGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Tetrahydroquinoline : A bicyclic structure that contributes to the compound's pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Research indicates that the compound may act as an ion channel modulator , specifically targeting TRPM3 channels. These channels are implicated in various physiological processes, including pain sensation and thermoregulation. The activation of TRPM3 channels can lead to increased intracellular calcium levels, influencing cellular signaling pathways associated with pain and inflammation .
Pharmacological Effects
- Antinociceptive Activity : Studies suggest that compounds similar to this one exhibit significant antinociceptive effects in animal models. This activity is often measured using the hot plate or tail-flick tests to assess pain response.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This may be attributed to its ability to inhibit pro-inflammatory cytokines or modulate immune responses.
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the disruption of mitochondrial function or activation of caspase pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A study on a similar piperidine derivative found that it significantly reduced pain responses in rodent models, suggesting a potential therapeutic application in pain management.
- Study 2 : Research involving thiadiazole derivatives indicated that they possess antimicrobial properties against various bacterial strains, which may extend to the current compound.
Data Summary
Scientific Research Applications
Key Structural Components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Tetrahydroquinoline Structure : A bicyclic compound that can interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target molecule can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The incorporation of the thiadiazole structure is often linked to enhanced antimicrobial efficacy.
Anticancer Properties
Compounds containing the thiadiazole framework have been studied for their anticancer potential. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .
Dipeptidyl Peptidase IV Inhibition
The compound's structural similarities to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggest potential applications in treating type 2 diabetes. DPP-IV inhibitors are crucial in managing glucose levels by increasing insulin secretion. Preliminary studies indicate that modifications on the piperidine and thiadiazole groups can enhance inhibitory activity against DPP-IV .
Neuroprotective Effects
There is emerging evidence that compounds with tetrahydroquinoline structures may possess neuroprotective properties. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of related thiadiazole compounds, researchers synthesized several derivatives and evaluated their effectiveness against common pathogens using disk diffusion methods. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial activity, particularly against gram-positive bacteria .
Case Study 2: Anticancer Screening
A series of piperidine-based derivatives were tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that certain modifications led to increased cytotoxicity, suggesting that the compound could be optimized for better anticancer activity .
Case Study 3: DPP-IV Inhibition
In an investigation into new DPP-IV inhibitors, a library of compounds including variations of the target molecule was screened for their ability to inhibit enzyme activity. Some derivatives showed promising results with IC50 values comparable to existing DPP-IV inhibitors, indicating potential for development as antidiabetic agents .
Comparison with Similar Compounds
Table 1: Structural Comparison with Related Compounds
Key Observations :
- Heterocyclic Core : The target compound’s 1,3,4-thiadiazole core distinguishes it from 1,3,4-oxadiazole -based analogues (e.g., ). Thiadiazoles generally exhibit higher metabolic resistance compared to oxadiazoles due to sulfur’s electronegativity and larger atomic radius .
- Sulfur Linkages : The sulfanyl-ethyl bridge in the target compound is unique compared to the sulfanyl-methyl or benzylsulfanyl linkages in analogues. This extended chain may enhance steric flexibility for target binding.
Analytical Characterization
- Mass Spectrometry (MS/MS) : Molecular networking () enables rapid dereplication of structurally related compounds via cosine scores (1.0 = identical fragmentation; 0.0 = unrelated). The target compound’s thiadiazole core would yield distinct fragmentation patterns compared to oxadiazoles, resulting in lower cosine scores (e.g., <0.7) against oxadiazole-based clusters .
- NMR/IR Spectroscopy : Piperidine and sulfonyl groups in the target compound would exhibit characteristic signals (e.g., piperidine’s δ 1.5–2.5 ppm in 1H-NMR; sulfonyl S=O stretch at ~1350 cm⁻¹ in IR) consistent with analogues .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are key intermediates purified?
Methodological Answer: The synthesis typically involves a multi-step route:
Thiadiazole Core Formation : Reacting hydrazine-carbothioamide derivatives with CS₂ under reflux to form the 1,3,4-thiadiazole ring .
Sulfanyl Group Introduction : Coupling the thiadiazole intermediate with a 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl moiety via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 60–80°C .
Piperidine Carboxamide Conjugation : Activating the carboxyl group of the piperidine derivative with EDC/HOBt and coupling it to the thiadiazole-sulfanyl intermediate under nitrogen atmosphere .
Q. Purification Strategies :
- Intermediates : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
- Final Compound : Preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | CS₂, reflux | Ethanol | 80°C | 60–70% |
| 2 | K₂CO₃, DMF | DMF | 60–80°C | 50–65% |
| 3 | EDC/HOBt, DCM | DCM | RT | 40–55% |
Q. Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the tetrahydroquinoline (δ 1.5–2.8 ppm), piperidine (δ 3.0–3.5 ppm), and thiadiazole (δ 7.2–7.5 ppm for aromatic protons) .
- ¹³C NMR : Confirms carbonyl groups (e.g., 2-oxoethyl at ~170 ppm) and sulfonyl groups (~105 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₆O₃S₂: 513.18) .
- X-ray Crystallography : Resolves 3D conformation, particularly for the tetrahydroquinoline-thiadiazole interface .
Q. What solvents and conditions optimize thiadiazole-based reactions?
Methodological Answer:
- Solvent Selection :
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution by stabilizing transition states .
- Dichloromethane (DCM) : Ideal for carbodiimide-mediated couplings due to low nucleophilicity .
- Critical Parameters :
- Temperature : 60–80°C for sulfanyl group incorporation; RT for amide bond formation .
- Catalysts : K₂CO₃ for deprotonation in substitution reactions; DMAP for accelerated coupling .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use a fractional factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2.0 eq), and solvent ratio (DMF:H₂O = 9:1 to 7:3) .
- Response Surface Modeling (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 75°C, 1.2 eq K₂CO₃, DMF:H₂O 8:2) to maximize yield (predicted: 68%) .
- Validation : Triplicate runs under optimized conditions to confirm reproducibility (±5% error margin).
Q. What computational methods predict reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiadiazole sulfur shows high nucleophilicity (HOMO = −5.2 eV) .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes). The tetrahydroquinoline moiety shows strong π-π stacking with tyrosine residues (binding affinity: −9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation : Compare assay conditions (e.g., IC₅₀ discrepancies may arise from varying ATP concentrations in kinase assays) .
- Orthogonal Assays : Validate antiproliferative activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
